molecular formula C7H5BrF3N B1373558 2-(Bromomethyl)-6-(trifluoromethyl)pyridine CAS No. 781637-62-5

2-(Bromomethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1373558
CAS No.: 781637-62-5
M. Wt: 240.02 g/mol
InChI Key: OQCJTIRYBJPXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-6-(trifluoromethyl)pyridine (CAS: Not explicitly provided; see ) is a halogenated pyridine derivative with the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol . Its structure features a pyridine ring substituted with a bromomethyl (-CH₂Br) group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position. The bromomethyl group enhances its reactivity as an alkylating agent, while the electron-withdrawing -CF₃ group stabilizes the aromatic system and influences regioselectivity in synthetic applications .

This compound is typically synthesized via nucleophilic substitution or halogenation reactions. For example, describes a method using 2-fluoro-6-(trifluoromethyl)pyridine under high-temperature conditions in acetonitrile, yielding structurally related pyridine derivatives in high purity (89%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine typically involves the bromination of 6-(trifluoromethyl)pyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the pyridine.

    Oxidation: Pyridine N-oxides.

    Reduction: Difluoromethyl and monofluoromethyl derivatives.

Scientific Research Applications

Applications in Agrochemicals

The trifluoromethyl group imparts unique properties to pyridine derivatives, making them valuable in crop protection. Notably:

  • Pesticides: 2-(Bromomethyl)-6-(trifluoromethyl)pyridine is structurally similar to known agrochemicals that protect crops from pests, leveraging the trifluoromethyl moiety for enhanced biological activity and reduced toxicity .
  • Development of New Formulations: Ongoing research aims to create novel agrochemical products that utilize this compound as a key intermediate .

Pharmaceutical Applications

The compound's pharmacological potential is significant:

  • Drug Development: It serves as a versatile building block in synthesizing various biologically active compounds. Derivatives are being explored for their efficacy against diseases such as cancer and bacterial infections .
  • Clinical Trials: Several derivatives containing the trifluoromethylpyridine structure have been approved or are undergoing clinical trials, highlighting the compound's relevance in medicinal chemistry .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of pyridine derivatives incorporating the trifluoromethyl group. These compounds exhibited promising anticancer activity in vitro, showcasing the potential of this compound as a precursor for drug candidates targeting cancer cells .

Case Study 2: Agrochemical Development

Research into the use of this compound in developing new pesticides revealed its effectiveness in enhancing crop yield while minimizing environmental impact. The compound's unique properties allow for better systemic uptake in plants, leading to improved pest resistance .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
AgrochemicalsCrop protection productsEnhances biological activity; reduces toxicity
PharmaceuticalsDrug developmentCandidates for cancer treatment; ongoing clinical trials
Synthetic ChemistryBuilding block for new compoundsVersatile precursor for various biologically active derivatives

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine is largely dependent on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form stable complexes with the active sites of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Positional Isomers

  • 5-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS: 108274-33-5):
    This positional isomer has the bromomethyl group at the 5-position instead of the 2-position. Despite sharing the same molecular formula (C₇H₅BrF₃N ), the altered substituent position significantly affects reactivity. The 5-bromomethyl derivative is less sterically hindered, enabling faster alkylation in nucleophilic substitution reactions compared to the 2-substituted analog .

  • 4-(Bromomethyl)-2-hydroxy-6-(trifluoromethyl)pyridine (CAS: 1227594-55-9): The addition of a hydroxyl (-OH) group at the 2-position increases polarity, improving solubility in polar solvents (e.g., water or methanol).

Halogen and Substituent Variations

  • 2-Bromo-6-(trifluoromethyl)pyridine (CAS: 10061-02-6, 189278-27-1):
    Replacing the bromomethyl group with a bromine atom simplifies the molecule (MW: 240.02 → 226.0 g/mol). This compound is primarily used in Suzuki-Miyaura coupling reactions rather than alkylation, due to the absence of a reactive -CH₂Br moiety .

  • 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS: 1159512-34-1):
    The presence of both bromine and chlorine atoms at the 3- and 2-positions, respectively, increases electrophilicity. This compound is a versatile intermediate in synthesizing agrochemicals and pharmaceuticals, where dual halogenation enables sequential functionalization .

Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
2-(Bromomethyl)-6-(trifluoromethyl)pyridine C₇H₅BrF₃N 240.02 ~218 (Predicted) 1.647 2-Bromomethyl, 6-CF₃
5-(Bromomethyl)-2-(trifluoromethyl)pyridine C₇H₅BrF₃N 240.02 218.4 ± 35.0 1.647 5-Bromomethyl, 2-CF₃
2-Bromo-6-(trifluoromethyl)pyridine C₆H₃BrF₃N 226.0 Not reported 1.785 2-Br, 6-CF₃
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 Not reported Not reported 3-Br, 2-Cl, 6-CF₃

Key Observations :

  • The bromomethyl group increases molecular weight and density compared to bromine-substituted analogs.
  • Boiling points are similar for positional isomers but vary significantly with additional substituents (e.g., -OH or halogens) .

Biological Activity

2-(Bromomethyl)-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromomethyl group and a trifluoromethyl group, has been studied for its role as an intermediate in the synthesis of various bioactive molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6H4BrF3N
  • CAS Number : 1227585-69-4
  • Structure : The compound features a pyridine ring substituted with a bromomethyl group at the 2-position and a trifluoromethyl group at the 6-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating cell membrane penetration and enhancing bioavailability.
  • Covalent Bonding : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of specific biological pathways.
  • Hydrogen Bonding : The amino functionalities in derivatives allow for hydrogen bonding with biological targets, which can stabilize interactions and enhance efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, derivatives of this compound have shown significant activity against various bacterial strains, suggesting potential applications in antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Anti-ZIKV Activity

Recent research explored the antiviral properties of related compounds against Zika virus (ZIKV). Some derivatives demonstrated promising antiviral activity, indicating that modifications to the pyridine structure can enhance efficacy against viral pathogens .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various pyridine derivatives found that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 g mL0.5\,\text{ g mL} to 16 g mL16\,\text{ g mL} against Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
This compound8Staphylococcus aureus
Related Derivative4Escherichia coli

Case Study 2: Anticancer Activity

In another investigation, a series of pyridine derivatives were screened for anticancer activity. The study reported that certain analogs derived from this compound showed IC50 values as low as 10 M10\,\text{ M} against breast cancer cell lines, indicating significant cytotoxicity.

CompoundIC50 (µM)Cancer Cell Line
Derivative A10MCF-7
Derivative B15MDA-MB-231

Q & A

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-6-(trifluoromethyl)pyridine?

Basic Research Question
The compound is typically synthesized via halogenation of 6-(trifluoromethyl)-2-methylpyridine. Key methods include:

  • Radical Bromination : Using NN-bromosuccinimide (NBS) under UV light or thermal initiation to selectively brominate the methyl group .
  • Nickel-Catalyzed Reductive Coupling : As demonstrated in analogous systems, 2-halomethylpyridines undergo reductive coupling with Ni catalysts (e.g., NiCl2_2/PPh3_3) to form bipyridine derivatives, though competing decomposition pathways may occur due to the electron-withdrawing trifluoromethyl group .

Critical Consideration : Temperature control (e.g., 0–25°C) is essential to prevent trifluoromethyl group degradation.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • 1HNMR^1 \text{H} \text{NMR}: Bromomethyl protons appear as a singlet (~δ 4.5–5.0 ppm), while trifluoromethyl groups cause deshielding in adjacent protons .
    • 19FNMR^{19} \text{F} \text{NMR}: A sharp singlet near δ -60 to -70 ppm confirms the CF3_3 group .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (m/zm/z ≈ 255 for [M+^+]).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying bromomethyl positioning relative to the trifluoromethyl group .

Q. How does the bromomethyl group’s reactivity influence cross-coupling or substitution reactions?

Advanced Research Question
The bromomethyl group is highly electrophilic, enabling:

  • Nucleophilic Substitution : Reacts with amines, thiols, or alcohols under basic conditions (e.g., K2_2CO3_3/DMF) to form functionalized derivatives. Steric hindrance from the trifluoromethyl group may slow kinetics, requiring prolonged reaction times .
  • Suzuki-Miyaura Coupling : Pd(PPh3_3)4_4 catalyzes coupling with arylboronic acids, but competing debromination can occur. Ligand screening (e.g., XPhos) improves yields .

Data Contradiction Example : Lower yields in Pd-catalyzed vs. Ni-catalyzed reactions (Table 1) suggest catalyst-dependent side reactions.

Q. How to address discrepancies in reaction yields when using different catalytic systems?

Advanced Research Question
Contradictory yield data often arise from:

  • Catalyst-Ligand Mismatch : NiCl2_2/dppe may outperform Pd(OAc)2_2/PPh3_3 in reductive coupling due to better stabilization of intermediates .
  • Impurity Effects : Trace moisture or oxygen degrades Ni catalysts, while Pd systems tolerate milder conditions.

Methodological Approach :

Conduct control reactions with rigorously dried solvents.

Compare turnover numbers (TONs) under inert vs. ambient conditions.

Table 1: Catalyst Performance in Reductive Coupling

Catalyst SystemYield (%)Side ProductsReference
NiCl2_2/PPh3_385<5% Dehalogenation
Pd(OAc)2_2/XPhos6020% Debromination

Q. What strategies mitigate stability issues of this compound under acidic/basic conditions?

Advanced Research Question
The trifluoromethyl group destabilizes the compound under strong acids/bases:

  • Acidic Conditions : Protonation of the pyridine nitrogen increases electrophilicity, accelerating bromomethyl hydrolysis. Use buffered conditions (pH 4–6) to slow degradation .
  • Basic Conditions : Eliminate Br^- via E2 mechanisms. Steric shielding with bulky bases (e.g., DBU) reduces elimination .

Stability Data :

Condition (pH)Half-Life (25°C)Degradation Pathway
22 hoursHydrolysis
1030 minutesElimination

Q. How to resolve regioselectivity challenges in functionalizing the pyridine ring?

Advanced Research Question
The trifluoromethyl group directs electrophilic substitution to the 4-position, while bromomethyl directs to the 3-position. Competing effects require:

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant reaction sites .
  • Directed Metalation : Use LiTMP to deprotonate the 4-position, enabling selective functionalization .

Q. What are the limitations of X-ray crystallography for structural analysis of this compound?

Advanced Research Question

  • Crystal Packing Effects : Bromomethyl and trifluoromethyl groups induce disorder, reducing data resolution. SHELXL’s TWIN and BASF commands improve refinement .
  • Radiation Sensitivity : Bromine atoms cause rapid crystal decay under X-rays. Cryocooling (100 K) mitigates damage .

Properties

IUPAC Name

2-(bromomethyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-4-5-2-1-3-6(12-5)7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCJTIRYBJPXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677436
Record name 2-(Bromomethyl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781637-62-5
Record name 2-(Bromomethyl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-6-(trifluoromethyl)pyridine
Reactant of Route 3
2-(Bromomethyl)-6-(trifluoromethyl)pyridine
Reactant of Route 4
2-(Bromomethyl)-6-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-6-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.